molecular formula C13H21N3OS B11532184 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B11532184
M. Wt: 267.39 g/mol
InChI Key: WMIHCJYBBPRWER-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a cyclohexyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclohexanone under acidic conditions to form the intermediate 5-cyclohexyl-1,3,4-thiadiazole.

    Amidation Reaction: The intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups. The presence of the dimethylpropanamide moiety distinguishes it from other thiadiazole derivatives, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C13H21N3OS

Molecular Weight

267.39 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,14,16,17)

InChI Key

WMIHCJYBBPRWER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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